molecular formula C25H20ClF2N3O2S B2997041 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866871-56-9

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2997041
CAS No.: 866871-56-9
M. Wt: 499.96
InChI Key: CUBHFBMZBQCFIX-UHFFFAOYSA-N
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Description

This quinoline derivative features a sulfonyl group at position 3 (linked to a 4-chlorophenyl ring), a fluorine atom at position 6, and a piperazine moiety at position 4 substituted with a 2-fluorophenyl group.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClF2N3O2S/c26-17-5-8-19(9-6-17)34(32,33)24-16-29-22-10-7-18(27)15-20(22)25(24)31-13-11-30(12-14-31)23-4-2-1-3-21(23)28/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHFBMZBQCFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a synthetic compound that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential in various therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical formula for this compound is C20H17ClF2N4O2SC_{20}H_{17}ClF_2N_4O_2S, with a molecular weight of approximately 460.88 g/mol. The structure includes a quinoline core, which is known for its pharmacological properties, and a sulfonyl group that enhances its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with a similar structure have shown effective inhibition of tumor growth in xenograft models .

2. Antimicrobial Activity

The sulfonamide moiety in the compound is associated with antibacterial activity. Studies have reported that derivatives of this compound demonstrate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, similar to other sulfonamide antibiotics .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both cancer and parasitic infections . This inhibition may provide a dual therapeutic effect in treating cancers and infections caused by Plasmodium species.

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Anticancer Efficacy : In a study evaluating various quinoline derivatives, this compound was found to significantly reduce cell viability in human cancer cell lines compared to controls. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis rates .
  • Antimicrobial Testing : A series of tests conducted against common bacterial pathogens revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results indicated potential for development as a new antimicrobial agent .
  • Enzyme Activity Assays : In vitro assays confirmed that the compound effectively inhibited DHODH activity, leading to reduced proliferation of both cancerous cells and Plasmodium falciparum in controlled environments .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits dihydroorotate dehydrogenase (DHODH)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The target compound’s distinguishing features include:

  • Quinoline core: A heterocyclic aromatic system.
  • 6-Fluoro substituent : Influences electronic properties and steric effects.
  • 4-(2-Fluorophenyl)piperazin-1-yl group : A nitrogen-containing ring that may confer selectivity in receptor binding.

Structural Analogs and Comparative Analysis

Compound A : 3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4(1H)-quinolinone
  • Substituents: 4(1H)-Quinolinone core (ketone at position 4). 3-(4-Chlorophenyl)sulfonyl and 6-fluoro groups. 7-(4-Methylpiperidin-1-yl) instead of a piperazine.
  • Molecular Formula : C₂₂H₂₁ClFN₃O₃S.
  • Key Differences: The quinolinone core (vs. quinoline) introduces a ketone, altering electronic properties. Piperidine (vs.
Compound B : Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate
  • Substituents :
    • Ethyl ester at position 3.
    • 4-(4-Chlorophenyl)piperazin-1-yl group.
    • 6-Trifluoromethyl substituent.
  • Molecular Formula : C₂₃H₂₁ClF₃N₃O₂.
  • Key Differences :
    • Trifluoromethyl group (vs. fluoro) increases lipophilicity and electron-withdrawing effects.
    • Ester group at position 3 (vs. sulfonyl) alters solubility and metabolic pathways.
Compound C : 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline
  • Substituents :
    • 3,4-Dimethylphenylsulfonyl group.
    • 6-Ethyl and 4-(4-ethylpiperazin-1-yl) groups.
  • Molecular Formula : C₂₅H₃₁N₃O₂S.
  • Key Differences :
    • Bulkier substituents (ethyl and dimethylphenyl) increase steric hindrance.
    • Lack of fluorine reduces electronegativity at critical positions.

Comparative Data Table

Compound Core Structure Position 3 Substituent Position 4 Substituent Position 6 Substituent Molecular Formula Notable Features
Target Compound Quinoline 3-(4-Chlorophenyl)sulfonyl 4-(2-Fluorophenyl)piperazin-1-yl 6-Fluoro C₂₅H₁₉ClF₂N₄O₂S* Fluorinated piperazine, sulfonyl
Compound A Quinolinone 3-(4-Chlorophenyl)sulfonyl 7-(4-Methylpiperidin-1-yl) 6-Fluoro C₂₂H₂₁ClFN₃O₃S Ketone core, piperidine
Compound B Quinoline Ethyl carboxylate 4-(4-Chlorophenyl)piperazin-1-yl 6-Trifluoromethyl C₂₃H₂₁ClF₃N₃O₂ Ester group, trifluoromethyl
Compound C Quinoline 3-(3,4-Dimethylphenyl)sulfonyl 4-(4-Ethylpiperazin-1-yl) 6-Ethyl C₂₅H₃₁N₃O₂S Ethyl/piperazine, bulky sulfonyl

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